1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide
Description
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The piperidine-3-carboxamide moiety is linked to a 3-nitrophenyl group via an amide bond. Its molecular formula is C23H22N6O4 (calculated based on structural analogs), with a molecular weight of approximately 446.47 g/mol.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-21-10-3-2-9-19(21)20-11-12-22(26-25-20)27-13-5-6-16(15-27)23(29)24-17-7-4-8-18(14-17)28(30)31/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWHWHSGJQQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide typically involves multiple steps:
-
Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound. For instance, the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield 6-(2-methoxyphenyl)pyridazine.
-
Piperidine Ring Formation: : The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a base catalyst and elevated temperatures.
-
Coupling Reactions: : The final step involves coupling the pyridazine and piperidine rings with the nitrophenyl group. This can be achieved through a nucleophilic substitution reaction, where the carboxamide linkage is formed using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and nitrophenyl groups may facilitate binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyridazine ring, the piperidine-carboxamide scaffold, and the aromatic group attached to the amide nitrogen. Below is a comparative analysis with key analogs:
Pharmacokinetic Considerations
- Lipophilicity : The nitro group in the primary compound may reduce logP compared to methylpyridine analogs (e.g., ), affecting blood-brain barrier penetration.
- Solubility : Carboxylic acid derivatives (e.g., ) have higher aqueous solubility, whereas the primary compound’s nitro group may require formulation optimization for bioavailability.
Biological Activity
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article reviews its synthesis, biological evaluations, and potential mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent functionalization with methoxy and nitrophenyl groups. The synthetic route often employs hydrazine derivatives and diketones to construct the core structure, followed by nucleophilic substitutions and coupling reactions to introduce the desired functional groups .
Anticancer Properties
Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, notably breast cancer cells (MDA-MB-231). In vitro studies demonstrated that at concentrations around 1.0 μM, the compound caused significant morphological changes in these cells and enhanced caspase-3 activity, indicating a potent apoptotic effect .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect on Cell Viability | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Induced apoptosis | Increased caspase-3 activity |
| HepG2 | 10.0 | Reduced proliferation | Apoptosis induction |
| Caco-2 | 5.0 | Cytotoxicity | Cell cycle arrest |
The proposed mechanisms by which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis .
- Caspase Activation : The activation of caspases is a critical pathway in programmed cell death, which this compound appears to enhance significantly.
- Cell Cycle Modulation : Studies indicate that it may affect various phases of the cell cycle, contributing to its antiproliferative effects .
Case Studies
A notable case study involved the evaluation of this compound against a panel of cancer cell lines. The results indicated a broad spectrum of activity, particularly against breast and liver cancer cells. The study employed both in vitro assays and molecular modeling techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression.
Example Case Study
In a comparative study, researchers synthesized several derivatives based on the pyridazine scaffold, including our compound. These derivatives were screened for their anticancer properties using MTT assays across different concentrations. The findings revealed that compounds with similar structural motifs consistently exhibited potent cytotoxic effects against various cancer types, reinforcing the therapeutic potential of pyridazine derivatives .
Q & A
Q. What are the recommended synthetic routes for 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the pyridazine and piperidine moieties, followed by functionalization of the aromatic rings. Key parameters include:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., Et₃N) to facilitate amide bond formation .
- Solvents : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) for cyclization steps; room temperature for coupling reactions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product .
Q. Table 1. Example Synthesis Optimization
| Step | Catalyst/Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Lewis acid in THF | 60°C | 12 | 75 |
| 2 | Et₃N in DCM | RT | 24 | 82 |
Reference:
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and bond angles .
Q. Table 2. Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | ¹H/¹³C shifts, coupling |
| HPLC | Purity assessment | Retention time, >95% |
| X-ray | Crystallographic structure | Space group, R-factor |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
- Modification Sites : Target the methoxyphenyl (electron-donating groups) or nitrophenyl (electron-withdrawing groups) to alter electronic effects .
- Assays : Use in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) paired with molecular docking to correlate substituents with activity .
- Control Compounds : Synthesize analogs with halogen or methyl substitutions for comparative IC₅₀ analysis .
Example SAR Design:
| Analog | R₁ (Pyridazine) | R₂ (Piperidine) | IC₅₀ (nM) |
|---|---|---|---|
| 1 | -OCH₃ | -NO₂ | 120 |
| 2 | -Cl | -NO₂ | 85 |
Reference:
Q. What strategies resolve contradictions in reported biological activities across different cell lines?
Methodological Answer:
- Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) to reduce variability .
- Orthogonal Validation : Confirm target engagement using thermal shift assays or CRISPR-mediated gene knockout .
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions to assess metabolic influences .
Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM in HeLa vs. 200 nM in MCF-7) may stem from differential expression of efflux pumps (e.g., P-gp). Use inhibitors like verapamil to clarify .
Reference:
Q. How can computational modeling predict off-target interactions and toxicity risks?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Pharmacophore Mapping : Overlap with known hERG channel blockers to assess cardiotoxicity risks .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .
Example Workflow:
Generate 3D conformers (Schrödinger Maestro).
Dock into target and off-target proteins (AutoDock Vina).
Prioritize analogs with >10-fold selectivity .
Reference:
Q. What crystallographic data are available for structural analogs, and how can they guide co-crystallization efforts?
Methodological Answer:
- Database Mining : Use CCDC entries (e.g., 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine, CCDC 824259) to identify crystallization conditions .
- Co-crystallization : Soak the compound with target proteins (e.g., kinases) in 20% PEG 8000, 0.1 M HEPES pH 7.5 .
- Data Collection : Synchrotron X-ray (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
